molecular formula C14H13Cl2N5 B12276552 Imidodicarbonimidicdiamide, N,N'-bis(4-chlorophenyl)-

Imidodicarbonimidicdiamide, N,N'-bis(4-chlorophenyl)-

Cat. No.: B12276552
M. Wt: 322.2 g/mol
InChI Key: BNYOIEBKJWMIRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with cyanamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated imidodicarbonimidicdiamide derivatives, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Imidodicarbonimidicdiamide, N,N’-bis(4-chlorophenyl)- is unique due to its specific substitution pattern with two 4-chlorophenyl groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other biguanide derivatives .

Properties

Molecular Formula

C14H13Cl2N5

Molecular Weight

322.2 g/mol

IUPAC Name

1-carbamimidoyl-1,2-bis(4-chlorophenyl)guanidine

InChI

InChI=1S/C14H13Cl2N5/c15-9-1-5-11(6-2-9)20-14(19)21(13(17)18)12-7-3-10(16)4-8-12/h1-8H,(H3,17,18)(H2,19,20)

InChI Key

BNYOIEBKJWMIRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)Cl)C(=N)N)Cl

Origin of Product

United States

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